molecular formula C23H21F2N5O3 B2821280 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1216659-53-8

2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2821280
CAS RN: 1216659-53-8
M. Wt: 453.45
InChI Key: HPSWRJONUADMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H21F2N5O3 and its molecular weight is 453.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

  • Anticancer Properties: Various studies have synthesized and evaluated derivatives of pyrazolo[4,3-d]pyrimidine for their anticancer activity. These compounds show potential against different cancer cell lines, including lung, breast, and CNS cancers, due to their ability to inhibit cell growth at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Additional studies report the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, indicating their efficacy in inhibiting cancer cell growth across a spectrum of cancer cell lines (Al-Sanea et al., 2020).

Antipsychotic Potential

  • Antipsychotic-like Profile: Certain derivatives have been found to exhibit an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, offering a potential new avenue for antipsychotic drug development (Wise et al., 1987).

Neuroinflammatory and PET Imaging

  • Neuroinflammation PET Imaging: Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These compounds displayed subnanomolar affinity for TSPO and showed potential as in vivo PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).

Antioxidant Activity

  • Antioxidant Properties: Coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant activity, assessed through various in vitro methods. This suggests their utility in addressing oxidative stress-related conditions (Chkirate et al., 2019).

Anti-inflammatory and Analgesic Activities

  • Anti-inflammatory and Analgesic Properties: Newer thiazolo [3,2-a] pyrimidines have been designed, synthesized, and evaluated for their anti-inflammatory and antinociceptive activities. Certain derivatives demonstrated significant activity, highlighting their potential as therapeutic agents for inflammation and pain management (Alam et al., 2010).

properties

IUPAC Name

2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N5O3/c1-3-30-21-20(14(2)27-30)28(13-19(31)26-18-10-8-17(25)9-11-18)23(33)29(22(21)32)12-15-4-6-16(24)7-5-15/h4-11H,3,12-13H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSWRJONUADMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.